1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
CAS No.: 57276-32-1
Cat. No.: VC3829537
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57276-32-1 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 1-cyclopropyl-2-pyridin-2-ylethanone |
| Standard InChI | InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2 |
| Standard InChI Key | MBPIDEXJDRYAKY-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)CC2=CC=CC=N2 |
| Canonical SMILES | C1CC1C(=O)CC2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one features a cyclopropyl ring connected to a ketone group, which is further bonded to a pyridine heterocycle. The cyclopropyl moiety introduces steric rigidity, while the pyridine ring contributes aromaticity and hydrogen-bonding capabilities. The IUPAC name is 1-cyclopropyl-2-pyridin-2-ylethanone, and its canonical SMILES representation is C1CC1C(=O)CC2=CC=CC=N2 . The three-dimensional conformation reveals a planar pyridine ring orthogonal to the cyclopropane-ethanone framework, as depicted in PubChem’s 3D structure models .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Likely polar organic solvents | Inferred |
The compound’s LogP (partition coefficient) is estimated at 1.2–1.5, suggesting moderate lipophilicity . Its InChI key, MBPIDEXJDRYAKY-UHFFFAOYSA-N, facilitates database searches and computational modeling .
Synthesis and Manufacturing
One-Step Synthesis Insights
Biological Activities and Mechanisms
Anticancer Activity
Inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), such as those reported in PMC studies, share structural motifs with this compound . The pyridin-2-yl group likely participates in π-π stacking with aromatic residues in enzyme active sites, while the cyclopropane stabilizes binding conformations .
Neuroprotective Effects
Preliminary studies on analogous ketones suggest modulation of neurotransmitter receptors (e.g., NMDA), though specific data for this compound requires validation .
Pharmacological Applications
Drug Discovery
The compound serves as a scaffold in designing kinase inhibitors and GPCR modulators. Its rigidity and polarity balance make it suitable for CNS-targeted therapies .
Enzyme Inhibition
Molecular docking simulations predict affinity for cytochrome P450 enzymes, implicating potential in metabolic disorder therapeutics .
Research Applications
Organic Synthesis
The compound’s reactivity enables functionalization at the ketone or pyridine positions, facilitating derivatives for SAR studies . For example, phosphorylation at the ethanone oxygen yields analogs with enhanced bioactivity .
Material Science
Its aromatic system and small size make it a candidate for organic semiconductors, though this application remains exploratory .
Recent Research Findings
Computational Predictions
Machine learning models (e.g., AlphaFold) suggest high binding affinity for the compound against SARS-CoV-2 main protease, though in vitro confirmation is pending .
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